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Topic: In Vitro Metabolic Activation of 2-Amino-7-nitrofluorene with S9 Mix for Genotoxicity

Assessment

Abstract and Introduction
2-Amino-7-nitrofluorene (2A7NF) is a nitroaromatic hydrocarbon (nitro-PAH) belonging to a

class of chemicals frequently identified as environmental contaminants.[1] While some

chemicals are direct-acting mutagens, many, including 2A7NF, are pro-mutagens. This means

they are not inherently genotoxic but can be converted into reactive, DNA-damaging

electrophiles through metabolic processes that occur in mammalian systems.[2] To accurately

assess the mutagenic potential of such compounds in vitro, it is essential to simulate this

metabolic activation.

The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of

genetic toxicology screening.[3] However, the bacterial strains used in this assay lack the

complex enzymatic machinery found in mammals.[4] This limitation is overcome by

incorporating an exogenous metabolic activation system, most commonly a liver S9 fraction.[2]

[4] The S9 fraction is a post-mitochondrial supernatant derived from liver homogenate,

containing a rich mixture of Phase I (e.g., cytochrome P450s) and Phase II (e.g., transferases)

enzymes necessary to metabolize xenobiotics.[4][5]
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This application note provides a detailed scientific background and a comprehensive protocol

for the metabolic activation of 2-Amino-7-nitrofluorene using an induced rat liver S9 mix,

framed within the context of the Ames test as described in OECD Guideline 471.[3]

Scientific Principles: The Role of the S9 Fraction
The rationale for using an S9 fraction is to bridge the metabolic gap between the prokaryotic

test system and a whole mammalian organism.[2]

Source and Preparation: The S9 fraction is typically prepared from the livers of rodents (e.g.,

Sprague-Dawley rats) that have been pre-treated with enzyme-inducing agents, such as a

combination of phenobarbital and β-naphthoflavone (PB/β-NF) or Aroclor 1254.[2][6] This

induction significantly increases the activity of cytochrome P450 (CYP) enzymes, enhancing

the metabolic capacity of the resulting fraction and the sensitivity of the assay for detecting

pro-mutagens.[2][6] The liver is homogenized and centrifuged at 9000 x g; the resulting

supernatant is the S9 fraction.[4]

Enzymatic Composition: The S9 fraction is a complex mixture containing both the

microsomal and cytosolic fractions of the liver cells.[4][5]

Microsomal Enzymes (Phase I): This fraction is rich in cytochrome P450 (CYP) and flavin-

containing monooxygenase (FMO) enzymes, which primarily catalyze oxidative reactions

like N-hydroxylation.

Cytosolic Enzymes (Phase II): The cytosol contains various transferase enzymes, such as

sulfotransferases (SULTs) and N-acetyltransferases (NATs), which catalyze conjugation

reactions. While often associated with detoxification, these enzymes can also perform

bioactivation steps, such as the O-esterification of N-hydroxy metabolites.[7]

S9 Mix Cofactors: For the enzymes within the S9 fraction to be active, a specific mixture of

cofactors is required. This "S9 mix" typically includes a source of reducing equivalents

(NADPH), an NADPH-regenerating system (e.g., isocitrate dehydrogenase or, more

commonly, glucose-6-phosphate dehydrogenase with G-6-P as a substrate), and essential

salts.
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The Metabolic Activation Pathway of 2-Amino-7-
nitrofluorene
The genotoxicity of 2-Amino-7-nitrofluorene is a result of its conversion to highly reactive

electrophiles that can form stable adducts with DNA. This activation can proceed via two

primary, non-exclusive pathways involving its two functional groups: the 2-amino group and the

7-nitro group.

Pathway A: Activation via the 2-Amino Group: The aromatic amino group can undergo N-

hydroxylation, a reaction primarily catalyzed by CYP1A family enzymes present in the S9

fraction, to form N-hydroxy-2-amino-7-nitrofluorene. This hydroxylamine is a more

proximate mutagen. It can be further activated through O-esterification (e.g., O-acetylation

by N-acetyltransferases) to form a highly unstable N-acetoxy-arylamine.[7] This species

spontaneously decomposes to a nitrenium ion, a potent electrophile that readily attacks

nucleophilic sites on DNA bases, particularly guanine.

Pathway B: Activation via the 7-Nitro Group: The nitro group can be reduced by

nitroreductase enzymes, which are present in both the liver S9 fraction and the bacterial

tester strains themselves.[8][9] This multi-step reduction proceeds through nitroso and,

critically, N-hydroxylamino intermediates.[8] The resulting N-hydroxy-7-amino-2-

aminofluorene is also a proximate mutagen that can be further esterified to form a DNA-

reactive nitrenium ion.

The interplay of these pathways highlights the complexity of 2A7NF metabolism and

underscores the necessity of the S9 system to provide the mammalian enzymes (like CYPs)

that initiate the N-hydroxylation pathway.
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Pathway A: Amino Group Activation (S9 Dependent)

Pathway B: Nitro Group Reduction

2-Amino-7-nitrofluorene N-hydroxy-2-amino-
7-nitrofluorene

CYP1A (S9) N-acetoxy-2-amino-
7-nitrofluorene

N-Acetyltransferase
(S9 / Bacteria)

Nitrenium Ion
Spontaneous

DNA Adducts

2-Amino-7-nitrofluorene 2-Amino-7-(N-hydroxyamino)fluorene

Nitroreductase
(S9 / Bacteria)

Nitrenium Ion

O-esterification
(e.g., Acetylation)

DNA Adducts

Click to download full resolution via product page

Figure 1: Metabolic activation pathways of 2-Amino-7-nitrofluorene.

Detailed Protocol: Ames Test with S9 Activation
(Pre-incubation Method)
This protocol is based on the principles outlined in OECD Guideline 471 and is optimized for

sensitivity.[3] The pre-incubation method involves exposing the bacteria to the test chemical

and S9 mix in a liquid suspension before plating, which can enhance the detection of certain

mutagens.[6]

Materials and Reagents
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Reagent/Material Specifications

Test Compound
2-Amino-7-nitrofluorene (2A7NF), dissolved in

DMSO

Bacterial Strains
S. typhimurium TA98, TA100, TA1535, TA1537;

E. coli WP2uvrA[3]

S9 Fraction
Aroclor 1254 or PB/β-NF induced rat liver S9,

store at ≤ -70°C

S9 Cofactor Mix See Table 4.2 for preparation

Growth Media Oxoid Nutrient Broth No. 2 or equivalent

Agar
Vogel-Bonner Minimal Agar (E Medium), Top

Agar (with Histidine/Biotin or Tryptophan)

Controls (-S9)
Sodium Azide (for TA100/1535), 4-NQO (for

TA98), Mitomycin C (for WP2uvrA)

Controls (+S9)
2-Aminoanthracene (2-AA) or Benzo[a]pyrene

(B[a]P)[6]

Equipment
Shaking incubator (37°C), sterile glassware,

micropipettes, vortex mixer

Preparation of S9 Cofactor Mix
The S9 mix should be prepared fresh on the day of the experiment and kept on ice throughout

its use. The final concentration of S9 in the mix is typically between 4% and 10% (v/v). The

following recipe is for a 10% S9 mix.
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Component
Stock
Concentration

Volume per 10 mL
Final
Concentration in
Mix

MgCl₂·6H₂O / KCl 0.4 M / 1.65 M 2.0 mL 8 mM / 33 mM

D-Glucose-6-

Phosphate (G-6-P)
1 M 0.05 mL 5 mM

NADP (Disodium Salt) 0.1 M 0.4 mL 4 mM

Sodium Phosphate

Buffer, pH 7.4
0.2 M 5.0 mL 100 mM

S9 Fraction (e.g., 35 mg/mL) 1.0 mL 10% (v/v)

Sterile, Distilled H₂O - 1.55 mL -

Total Volume 10.0 mL

Experimental Workflow
The overall workflow involves preparing the reagents, performing the exposure, incubating the

plates, and finally, analyzing the results.
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Phase 1: Preparation

Phase 2: Exposure (Pre-incubation)

Phase 3: Plating & Incubation

Phase 4: Analysis
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bacterial cultures

4. To sterile tube, add:
- 0.1 mL Bacteria
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- 0.5 mL S9 Mix (or Buffer)
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3. Prepare test compound
and control dilutions

5. Vortex and pre-incubate
(37°C, 30 min, shaking)

6. Add 2.0 mL molten
top agar (45°C)

7. Vortex gently and pour
onto minimal glucose agar plate

8. Incubate plates inverted
(37°C, 48-72 hours)

9. Count revertant colonies

10. Analyze data and
evaluate mutagenicity
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Figure 2: Experimental workflow for the pre-incubation Ames test.
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Step-by-Step Procedure
Bacterial Culture: Inoculate each bacterial tester strain into 10-15 mL of nutrient broth.

Incubate overnight at 37°C with shaking (approx. 120 rpm) until the culture reaches a density

of 1-2 x 10⁹ CFU/mL.

Dose Selection: Perform a preliminary range-finding experiment to determine the cytotoxic

concentrations of 2A7NF. For the main experiment, select at least five concentrations, with

the highest concentration being 5000 µ g/plate or the highest non-toxic dose.[3]

Assay Setup: For each tester strain, prepare triplicate plates for each concentration of

2A7NF, as well as for the solvent control and positive controls. Run parallel experiments with

(+S9) and without (-S9) metabolic activation.

Pre-incubation:

In a sterile test tube, add in the following order:

For +S9 plates: 0.5 mL of S9 mix.

For -S9 plates: 0.5 mL of 0.2 M sodium phosphate buffer, pH 7.4.

0.1 mL of the appropriate bacterial culture.

0.1 mL of the test compound dilution, solvent, or positive control.

Gently vortex the tubes and place them in a shaking water bath at 37°C for 30 minutes.

[10]

Plating:

After pre-incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.

Vortex briefly (2-3 seconds) to ensure uniform mixing.

Immediately pour the entire contents onto the surface of a minimal glucose agar plate.

Gently tilt the plate to ensure an even overlay.
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Incubation: Allow the top agar to solidify on a level surface. Invert the plates and incubate

them at 37°C for 48 to 72 hours.

Data Analysis and Interpretation
Colony Counting: After incubation, count the number of revertant colonies on each plate.

Automated colony counters can be used for this purpose. Also, examine the background

bacterial lawn for signs of cytotoxicity (thinning or absence).

Data Tabulation: For each tester strain and condition (+/- S9), calculate the mean number of

revertant colonies and the standard deviation for the triplicate plates at each concentration.

Evaluation Criteria: A positive mutagenic response for 2A7NF is characterized by the

following, in accordance with OECD 471:[3]

A concentration-dependent increase in the number of revertant colonies.

A reproducible increase in the number of revertants for at least one concentration that

exceeds a defined threshold. This threshold is often a two-fold increase over the

concurrent solvent control value for strains TA98, TA100, and WP2uvrA, and a three-fold

increase for TA1535 and TA1537.[6]

Since 2A7NF is a known pro-mutagen, a positive result is expected only in the plates

containing the S9 mix (+S9). The plates without S9 (-S9) should yield results comparable to the

solvent control.

Example Data Table
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Concentration
(µ g/plate )

Mean
Revertants ±
SD (-S9)

Fold Increase
(-S9)

Mean
Revertants ±
SD (+S9)

Fold Increase
(+S9)

0 (Solvent) 28 ± 4 - 32 ± 5 -

1.0 31 ± 3 1.1 75 ± 8 2.3

3.0 27 ± 5 1.0 188 ± 15 5.9

10.0 33 ± 6 1.2 450 ± 31 14.1

30.0 29 ± 4 1.0 795 ± 55 24.8

100.0 25 ± 7 (toxic) 0.9 550 ± 62 (toxic) 17.2

Positive Control > 300 > 10x > 600 > 18x

This hypothetical data for strain TA98 illustrates a clear positive mutagenic response for 2A7NF

only in the presence of the S9 metabolic activation system.

Conclusion
The in vitro assessment of pro-mutagens like 2-Amino-7-nitrofluorene is critically dependent

on the inclusion of a robust metabolic activation system. The use of an induced rat liver S9

fraction, as detailed in this protocol, provides the necessary enzymatic components to convert

the test compound into its ultimate DNA-reactive metabolites. This procedure, when performed

with appropriate controls and adherence to established guidelines like OECD 471, represents a

reliable and standardized method for identifying the mutagenic hazards of xenobiotics that

require metabolic activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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